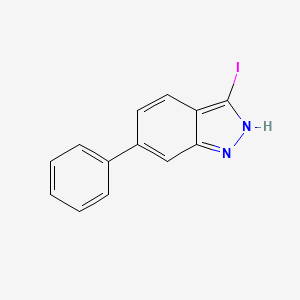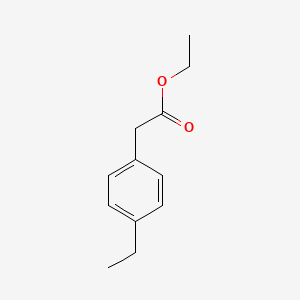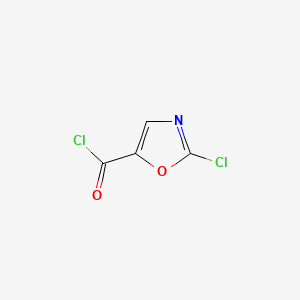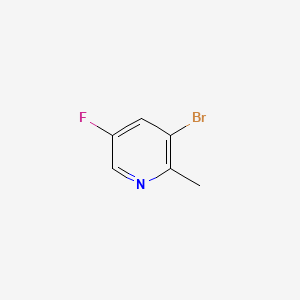
3-溴-5-氟-2-甲基吡啶
描述
3-Bromo-5-fluoro-2-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Fluorination of Pyridine: One method involves the fluorination of pyridine derivatives.
Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to produce 3-Bromo-5-fluoro-2-methylpyridine efficiently.
Types of Reactions:
Substitution Reactions: 3-Bromo-5-fluoro-2-methylpyridine can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups like bromine and fluorine.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Tetra-n-butylammonium Fluoride: Used in nucleophilic substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Pyridines: Formed through nucleophilic substitution.
科学研究应用
3-Bromo-5-fluoro-2-methylpyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
安全和危害
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and contact with skin or eyes, and using personal protective equipment .
作用机制
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.
Mode of Action
3-Bromo-5-fluoro-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling reaction , it is likely involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Bromo-5-fluoro-2-methylpyridine’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis , its effects could range from contributing to the structural properties of the resulting compound to influencing its reactivity or interaction with other molecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is noted for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment, including factors such as temperature, pH, and the presence of other reactants or catalysts, could significantly impact the compound’s action and efficacy.
生化分析
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
It is known that fluoropyridines can have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3-Bromo-5-fluoro-2-methylpyridine in animal models .
相似化合物的比较
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but with different substitution positions.
2-Bromo-5-fluoropyridine: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3-Bromo-5-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds.
属性
IUPAC Name |
3-bromo-5-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMMEFEKHPQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
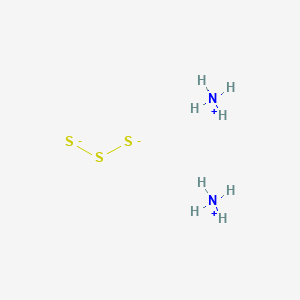

![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)

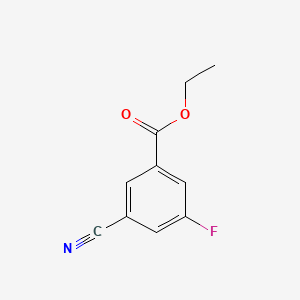
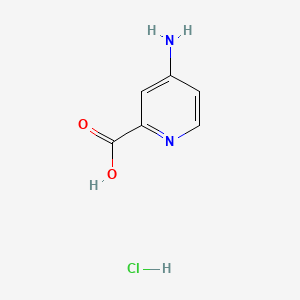
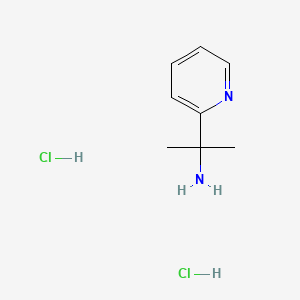
![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)
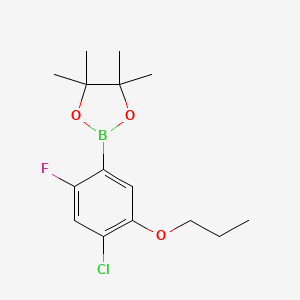
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)
